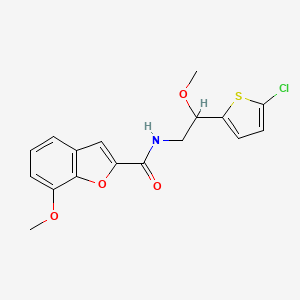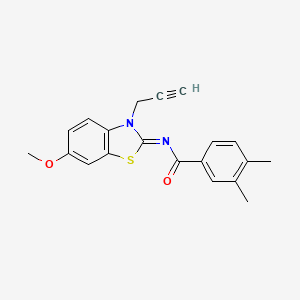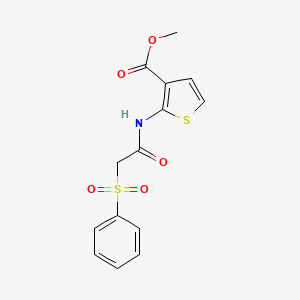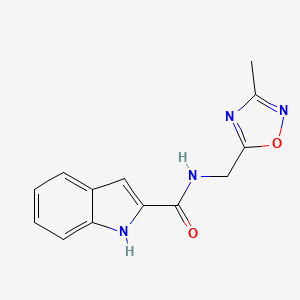
(E)-4-((2,4-diethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(E)-4-((2,4-diethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one" is a Schiff base derivative, which is a class of organic compounds typically formed by the condensation of an amine with a carbonyl compound to give a C=N double bond, known as an azomethine or imine group. These compounds are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of Schiff bases similar to the compound involves the condensation reaction of an amine with an aldehyde or ketone. For instance, a related compound, E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4ATP), was synthesized by condensing 5-bromothiophene-2-carbaldehyde with 4-amino antipyrine . This method is likely similar to the synthesis of the compound , where a diethoxybenzaldehyde would be condensed with an amino antipyrine derivative.
Molecular Structure Analysis
The molecular structure of Schiff bases is characterized by the presence of a C=N double bond. The crystal structure of a related compound shows that it belongs to the monoclinic system with space group P21/c, and the molecules are linked by intermolecular O-H…O hydrogen bonds forming a zigzag 1D chain along the b-axis . Another related compound crystallizes in space group C2/c and features solvent-accessible voids within the crystal structure . These structural features are indicative of the potential for intermolecular interactions in the solid state, which can influence the compound's properties and reactivity.
Chemical Reactions Analysis
Schiff bases
科学的研究の応用
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to (E)-4-((2,4-diethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one have been extensively studied. Researchers have developed novel compounds through the condensation of various aldehydes with amino-pyrazolone derivatives, assigning their structures based on elemental analysis and spectral data. These studies are foundational for understanding the chemical properties and potential applications of such compounds in scientific research (Naganagowda & Petsom, 2012).
Corrosion Inhibition
Significant attention has been paid to the corrosion inhibition properties of Schiff base compounds derived from pyrazolone. Studies have shown that these compounds can effectively inhibit the corrosion of metals in acidic solutions, making them potential candidates for industrial applications. The inhibitory action is attributed to the formation of a protective layer on the metal surface, and efficiency varies with the molecular structure of the Schiff base (Emregül & Hayvalı, 2006).
Photocatalysis and CO2 Utilization
Research has also explored the use of Schiff base derivatives in photocatalytic applications, including the hydrocarboxylation of imines with CO2. These studies have highlighted the potential of such compounds to catalyze reactions under mild conditions, contributing to the development of sustainable chemical processes (Gordon, Hosten & Ogunlaja, 2022).
Anticorrosive and Antimicrobial Applications
Further investigations into Schiff bases derived from pyrazolone have demonstrated their anticorrosive and antimicrobial properties. These compounds have shown high efficiency in protecting metals against corrosion and possess promising antimicrobial activity, suggesting their utility in materials science and biomedical research (Al-amiery et al., 2014).
特性
IUPAC Name |
4-[(2,4-diethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-5-27-19-13-12-17(20(14-19)28-6-2)15-23-21-16(3)24(4)25(22(21)26)18-10-8-7-9-11-18/h7-15H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRULMTWLAYPMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2504131.png)
![Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2504132.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B2504135.png)
![3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504136.png)

![N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2504138.png)



![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B2504145.png)
![2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2504148.png)


![N-[3-(4-Methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]prop-2-enamide](/img/structure/B2504153.png)